6-Ketodihydrotestosterone is a steroid compound that is a derivative of dihydrotestosterone, which plays a crucial role in androgen metabolism. It is primarily recognized for its potential implications in various biological processes, particularly in relation to androgen receptor signaling and prostate cancer biology. The compound is classified under the category of androgens, which are steroid hormones that influence male traits and reproductive activity.
6-Ketodihydrotestosterone is synthesized from testosterone through enzymatic reactions involving various steroidogenic enzymes. It can also be found naturally in the adrenal glands and gonads of several species, including humans. Its biosynthesis involves the conversion of dehydroepiandrosterone and androstenedione through multiple enzymatic pathways.
This compound is classified as a ketosteroid, specifically an androgen, due to its structural characteristics and biological activity. It is part of the broader category of steroids that includes other significant hormones such as testosterone and dihydrotestosterone.
The synthesis of 6-ketodihydrotestosterone can be achieved through several methods, including chemical synthesis and biosynthetic pathways.
The chemical synthesis often requires precise control over reaction conditions, including temperature, solvent choice, and the use of catalysts to optimize yields. The use of stable isotope labeling has been explored to enhance detection and quantification in analytical methods like liquid chromatography-mass spectrometry .
The molecular formula for 6-ketodihydrotestosterone is C19H28O2. The structure features a steroid backbone with specific functional groups that define its reactivity and biological activity.
6-Ketodihydrotestosterone participates in various biochemical reactions:
The enzymatic reactions involving 6-ketodihydrotestosterone are mediated by enzymes such as steroid 5α-reductase and hydroxysteroid dehydrogenases, which play critical roles in androgen metabolism .
The mechanism of action for 6-ketodihydrotestosterone primarily involves binding to androgen receptors within target tissues such as the prostate gland. Upon binding, it activates receptor-mediated transcriptional processes that lead to physiological responses associated with androgen signaling.
Research indicates that this compound may have distinct effects compared to testosterone, particularly in prostate cancer contexts where it can contribute to tumor growth and resistance mechanisms against androgen deprivation therapies .
Relevant analyses using techniques like nuclear magnetic resonance spectroscopy have provided insights into its structural characteristics and purity assessments .
6-Ketodihydrotestosterone has several applications in scientific research:
11-Ketodihydrotestosterone (11KDHT), systematically named 17β-hydroxy-5α-androstane-3,11-dione, was initially characterized as a metabolite of adrenal-derived 11β-hydroxyandrostenedione (11OHA4). Its discovery emerged from comparative endocrinology studies in the mid-20th century, where 11-oxygenated steroids like 11-ketotestosterone (11KT) were identified as primary androgens in teleost fishes [6] [7]. By the 1960s, researchers confirmed its presence in primates, though its physiological significance in humans remained overlooked for decades due to analytical limitations and focus on "classical" androgens like testosterone (T) and dihydrotestosterone (DHT) [6] [9]. The compound carries alternative designations, including 11-oxodihydrotestosterone and 5α-dihydro-11-keto testosterone, reflecting its structural relationship with DHT. The term "11-oxygenated androgens" now encompasses 11KDHT and related C19 steroids bearing oxygen at the C11 position, distinguishing them from gonadally derived androgens [3] [6].
11KDHT is a reduced and oxidized metabolite of adrenal precursors. Its structure features:
Table 1: Structural and Functional Comparison of Key Androgens
Steroid | Core Structure | Primary Source | Androgenic Potency (% DHT = 100%) |
---|---|---|---|
DHT | 5α-reduced, 3-keto | Peripheral conversion | 100% |
11KDHT | 5α-reduced, 3,11-diketo | Adrenal metabolism | 96.2% |
Testosterone | Δ4, 3-keto | Gonads/Adrenals | 60.9% |
11-Ketotestosterone | Δ4, 3,11-diketo | Adrenal metabolism | 62.1% |
Androstenedione | Δ4, 3,17-diketo | Adrenals/Gonads | <5% |
Functionally, 11KDHT is classified as a potent androgen receptor (AR) agonist. Binding assays reveal a dissociation constant (Ki) of 20.4 nM for the human AR, comparable to DHT (Ki = 15.3 nM) [2] [10]. Its transcriptional efficacy (EC₅₀ = 1.35 nM) mirrors DHT in activating AR-dependent gene expression (e.g., KLK3, TMPRSS2) [4] [10]. Unlike DHT, 11KDHT resists degradation by 3α-hydroxysteroid dehydrogenases (3αHSD), prolonging its biological activity in tissues like the prostate [4] [9].
11KDHT is a critical mediator in adrenal hyperandrogenism:
Table 2: Median Steroid Levels in 21-Hydroxylase Deficiency CAH vs. Controls
Steroid | CAH Patients (nM) | Controls (nM) | Fold Change | p-value |
---|---|---|---|---|
11KDHT | 5.66 | 1.66 | 3.4 | <0.0001 |
11KT | 1.94 | 0.49 | 4.0 | <0.0001 |
DHEA-S | 507.96 | 3788.15 | 0.1 | <0.0001 |
Data adapted from Turcu et al. (2016) [6] [9]
11KDHT drives androgen-dependent pathologies in cancer:
Table 3: Mechanisms of 11KDHT in Castration-Resistant Prostate Cancer
Property | 11KDHT | DHT | Biological Consequence |
---|---|---|---|
AR binding affinity (Ki) | 20.4 nM | 15.3 nM | Near-equivalent agonist potency |
Half-life in prostate cells | >24 hours | ~6–8 hours | Prolonged AR activation |
Gene regulation capacity | Upregulates KLK3, FKBP5, TMPRSS2 | Similar targets | Drives CRPC cell proliferation |
Adrenal precursor | 11β-hydroxyandrostenedione | Androstenedione/DHEA | Bypasses gonadal androgen blockade |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7